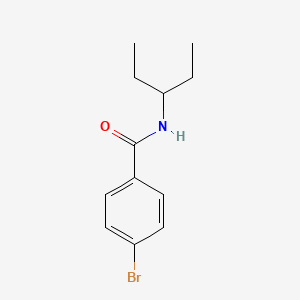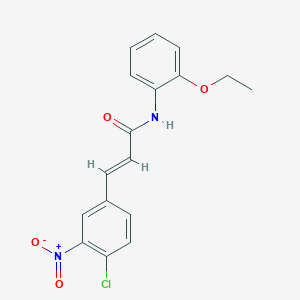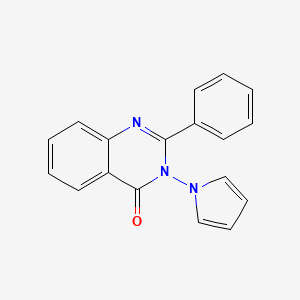
2-(3,4-diethoxyphenyl)-N-(2-thienylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-diethoxyphenyl)-N-(2-thienylmethyl)acetamide, commonly known as TAK-915, is a small molecule drug developed by Takeda Pharmaceuticals for the treatment of cognitive impairment associated with schizophrenia. TAK-915 is a selective positive allosteric modulator of the muscarinic M1 receptor, which plays a key role in cognitive function.
Mecanismo De Acción
TAK-915 acts as a positive allosteric modulator of the muscarinic M1 receptor, which is involved in cognitive function. By binding to the M1 receptor, TAK-915 enhances the activity of acetylcholine, a neurotransmitter that plays a key role in learning and memory.
Biochemical and Physiological Effects:
TAK-915 has been shown to improve cognitive function in animal models of schizophrenia, including measures of working memory, attention, and executive function. TAK-915 has also been shown to increase the release of acetylcholine in the prefrontal cortex, a brain region that is critical for cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-915 is its selectivity for the M1 receptor, which reduces the risk of off-target effects. However, TAK-915 has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, the safety and efficacy of TAK-915 in humans are still being evaluated, and further studies are needed to determine its optimal dosing and duration of treatment.
Direcciones Futuras
Future research on TAK-915 could focus on several areas, including:
1. Further preclinical studies to explore the mechanism of action and potential therapeutic effects of TAK-915 in other cognitive disorders.
2. Clinical trials to evaluate the safety and efficacy of TAK-915 in humans with cognitive impairment associated with schizophrenia.
3. Studies to optimize the dosing and duration of treatment with TAK-915.
4. Exploration of potential combination therapies with TAK-915 to enhance its therapeutic effects.
5. Development of new positive allosteric modulators of the muscarinic M1 receptor with improved pharmacokinetic properties and therapeutic potential.
Métodos De Síntesis
The synthesis of TAK-915 involves several steps, including the reaction of 3,4-diethoxybenzaldehyde with thiophene-2-carbaldehyde, followed by reduction and condensation reactions to form the final product. The synthesis method has been optimized to produce high yields of pure TAK-915.
Aplicaciones Científicas De Investigación
TAK-915 has been extensively studied for its potential therapeutic effects on cognitive impairment associated with schizophrenia. Preclinical studies have shown that TAK-915 can improve cognitive function in animal models of schizophrenia, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
Propiedades
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-3-20-15-8-7-13(10-16(15)21-4-2)11-17(19)18-12-14-6-5-9-22-14/h5-10H,3-4,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPAVZXUEFILMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NCC2=CC=CS2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-diethoxyphenyl)-N-(2-thienylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B5755769.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)



![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)


![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)